Nvp-dky709

Description

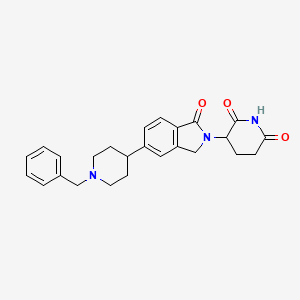

Structure

3D Structure

Properties

Molecular Formula |

C25H27N3O3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

3-[6-(1-benzylpiperidin-4-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C25H27N3O3/c29-23-9-8-22(24(30)26-23)28-16-20-14-19(6-7-21(20)25(28)31)18-10-12-27(13-11-18)15-17-4-2-1-3-5-17/h1-7,14,18,22H,8-13,15-16H2,(H,26,29,30) |

InChI Key |

OMISHRJQMYQPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCN(CC4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

NVP-DKY709: A Technical Guide to a Selective IKZF2 Degrader for Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-DKY709 is a first-in-class, orally active, selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2][3] By selectively targeting IKZF2 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound spares other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][4][5] This selectivity is crucial as IKZF2 plays a key role in the function and stability of regulatory T cells (Tregs), which are often co-opted by tumors to evade immune destruction.[4][6][7] Degradation of IKZF2 by this compound has been shown to reduce the suppressive activity of Tregs and enhance anti-tumor immunity, positioning it as a promising agent for cancer immunotherapy.[4][8][9] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action

This compound functions as a molecular glue, effectively hijacking the CRBN E3 ubiquitin ligase complex to induce the degradation of IKZF2.[2][3] The process begins with this compound binding to CRBN, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4). This binding event alters the surface of CRBN, creating a novel interface that is recognized by IKZF2.[3] This induced proximity between CRBN and IKZF2 leads to the polyubiquitination of IKZF2. Ubiquitinated IKZF2 is then recognized and degraded by the 26S proteasome. The degradation of IKZF2 in Tregs diminishes their suppressive function, leading to an enhanced anti-tumor immune response by effector T cells.[4][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Cell Line/System | Reference |

| IKZF2 Degradation DC50 | 4 nM | Cellular Assays | [10] |

| 11 nM | Jurkat cells | [10] | |

| IKZF2 Degradation Dmax | 53% | Cellular Assays | [3] |

| 69% | Jurkat cells | [10] | |

| IKZF4 Degradation DC50 | 13 nM | Cellular Assays | [3] |

| SALL4 Degradation DC50 | 2 nM | Cellular Assays | [3] |

| CRBN Binding IC50 | 0.130 µM | Biochemical Assay | [6] |

| CRBN Binding Kd | 18 nM | Biochemical Assay | [10] |

| IKZF1 Degradation | No effect up to 50 µM | Cellular Assays | [10] |

| IKZF3 Degradation | Spared | - | [2] |

Table 2: Ternary Complex Formation (SPR Binding Affinities) [6]

| IKZF2 Construct | Kd (µM) to DDB1:CRBN:this compound Complex |

| ZF2 | 4.2 |

| ZF2-3 | 0.19 |

| ZF1-4 | 0.56 |

Table 3: In Vivo Pharmacokinetics [6]

| Species | CL (mL/min·kg) | Half-life (h) | Cmax (ng/mL) | Oral BA (%) |

| Mice | 18 | 2.8 | 482 | 53 |

| Cynomolgus Monkeys | 26 | 5.7 | 41 | 85 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

IKZF2 Degradation Assay (Western Blot)

This protocol describes the assessment of IKZF2 protein degradation in a human T-cell line (e.g., Jurkat) following treatment with this compound.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF2, anti-IKZF1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium at 37°C and 5% CO2.

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 16-24 hours.[3]

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-IKZF2, anti-IKZF1, and anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize IKZF2 and IKZF1 band intensities to the β-actin loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Regulatory T Cell (Treg) Suppression Assay

This assay evaluates the effect of this compound on the ability of human Tregs to suppress the proliferation of effector T cells (Teffs).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

CD25 MicroBeads

-

Treg and Teff cells

-

Cell proliferation dye (e.g., CFSE)

-

Anti-CD3/CD28 beads

-

RPMI-1640 medium with 10% human serum

-

This compound

-

Flow cytometer

Procedure:

-

Isolation of Tregs and Teffs:

-

Isolate CD4+ T cells from human PBMCs using a negative selection kit.

-

Separate CD4+ T cells into CD25+ (Tregs) and CD25- (Teffs) populations using CD25 microbeads.

-

-

Cell Labeling and Co-culture:

-

Label Teffs with a cell proliferation dye according to the manufacturer's protocol.

-

Co-culture labeled Teffs with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg) in a 96-well plate.

-

Include a control with only Teffs.

-

Add anti-CD3/CD28 beads to stimulate T cell proliferation.

-

Treat the co-cultures with this compound or vehicle control.

-

-

Incubation and Analysis:

-

Incubate the plate for 4-5 days at 37°C and 5% CO2.

-

Harvest cells and analyze Teff proliferation by flow cytometry, gating on the dye-labeled population.

-

-

Data Analysis:

-

Determine the percentage of proliferating Teffs in each condition.

-

Calculate the percentage of suppression by Tregs in the presence and absence of this compound.

-

IL-2 Production Assay

This protocol measures the impact of this compound on IL-2 production in Jurkat cells, a marker of T-cell activation.[6]

Materials:

-

Jurkat cells

-

RPMI-1640 medium

-

Phytohemagglutinin (PHA)

-

This compound

-

Human IL-2 ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells as described in section 3.1.

-

Seed cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for 24 hours.[3]

-

Stimulate cells with PHA to induce IL-2 production.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

-

ELISA:

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve and determine the IL-2 concentration in each sample.

-

Compare IL-2 levels in this compound-treated cells to vehicle-treated controls.

-

Signaling Pathways and Logical Relationships

The degradation of IKZF2 by this compound has significant downstream effects on T-cell signaling and function. IKZF2 is a transcription factor that plays a role in maintaining the suppressive phenotype of Tregs. Its degradation is hypothesized to alter the transcriptional landscape of these cells, leading to reduced expression of immunosuppressive molecules and potentially increased production of pro-inflammatory cytokines.

Conclusion

This compound represents a novel and selective approach to targeting IKZF2 for degradation. Its ability to modulate Treg function and enhance anti-tumor immunity in preclinical models highlights its potential as a valuable therapeutic agent in immuno-oncology.[1][6] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with this promising molecule. Further clinical investigation is underway to determine the safety and efficacy of this compound in patients with advanced solid tumors.[6]

References

- 1. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. promega.com [promega.com]

- 8. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]

- 9. frederick.cancer.gov [frederick.cancer.gov]

- 10. revvity.com [revvity.com]

The Role of Nvp-dky709 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nvp-dky709 (also known as DKY-709) is a first-in-class, orally bioavailable, selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), a transcription factor also known as Helios. In the tumor microenvironment, regulatory T cells (Tregs) suppress anti-tumor immunity, and IKZF2 is crucial for their function and stability.[1][2][3] this compound acts by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the ubiquitination and subsequent proteasomal degradation of IKZF2.[4][5] This targeted degradation of IKZF2 in Tregs mitigates their suppressive activity, thereby enhancing the body's natural anti-tumor immune response. Preclinical studies have demonstrated the potential of this compound to delay tumor growth, both as a monotherapy and in combination with other immunotherapies.[1][2] A Phase I clinical trial is currently evaluating the safety and efficacy of this compound in patients with advanced solid tumors.[1][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.

Mechanism of Action: Selective Degradation of IKZF2

This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase complex containing CRBN and its neosubstrate, IKZF2. This proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome. A key feature of this compound is its selectivity for IKZF2 over other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos), which is attributed to specific molecular interactions within the ternary complex formed by this compound, CRBN, and the zinc finger domains of IKZF2.[2][3]

The degradation of IKZF2 has a profound impact on the tumor microenvironment. IKZF2 is a critical transcription factor for maintaining the stability and suppressive function of Tregs.[1][2][7] By depleting IKZF2, this compound impairs the ability of Tregs to suppress the activity of effector T cells, which are responsible for killing cancer cells. This leads to an enhanced anti-tumor immune response, characterized by increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| CRBN IC50 | 0.130 µM | Biochemical Assay | [2] |

| IKZF2 DC50 | 4 nM | Jurkat cells | [5] |

| IKZF4 DC50 | 13 nM | Jurkat cells | [5] |

| SALL4 DC50 | 2 nM | Jurkat cells | [5] |

| IKZF2 Dmax | 53% | Jurkat cells | [5] |

| SPR Binding Affinity (Kd) to DDB1:CRBN:NVP-DKY-709 complex | [2] | ||

| IKZF2 ZF2 | 4.2 µM | SPR Assay | [2] |

| IKZF2 ZF2-3 | 0.19 µM | SPR Assay | [2] |

| IKZF2 ZF1-4 | 0.56 µM | SPR Assay | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Route | Reference |

| Mouse | Clearance (CL) | 18 mL/min·kg | IV | [2] |

| Half-life (t½) | 2.8 h | IV | [2] | |

| Cmax | 482 ng/mL | Oral | [2] | |

| Oral Bioavailability (BA) | 53% | Oral | [2] | |

| Cynomolgus Monkey | Clearance (CL) | 26 mL/min·kg | IV | [2] |

| Half-life (t½) | 5.7 h | IV | [2] | |

| Cmax | 41 ng/mL | Oral | [2] | |

| Oral Bioavailability (BA) | 85% | Oral | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Treg Suppression Assay

This assay is used to determine the effect of this compound on the ability of Tregs to suppress the proliferation of effector T cells (Teffs).

Objective: To assess the functional consequence of IKZF2 degradation on Treg-mediated immune suppression.

General Protocol Outline:

-

Cell Isolation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Isolate CD4+CD25+ Tregs and CD4+CD25- Teffs from the enriched CD4+ population by fluorescence-activated cell sorting (FACS).

-

-

Cell Labeling and Co-culture:

-

Label Teffs with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture the labeled Teffs with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg).

-

Treat the co-cultures with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.

-

-

Proliferation Analysis:

-

After a defined incubation period (typically 3-5 days), harvest the cells.

-

Analyze the proliferation of the CFSE-labeled Teff population by flow cytometry. The dilution of the CFSE dye is proportional to the number of cell divisions.

-

Quantify the percentage of proliferating Teffs in the presence and absence of Tregs and this compound. A reduction in Teff proliferation in the presence of Tregs indicates suppression. An increase in Teff proliferation in the this compound-treated co-cultures compared to the vehicle control indicates a reversal of Treg suppression.

-

MDA-MB-231 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human breast cancer.

Objective: To determine the effect of this compound on tumor growth in an immunodeficient mouse model reconstituted with human immune cells.

General Protocol Outline:

-

Cell Culture:

-

Culture the human triple-negative breast cancer cell line MDA-MB-231 in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest cells during the exponential growth phase.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG mice) that can accept human cell grafts.

-

Reconstitute the mice with human PBMCs or hematopoietic stem cells to establish a humanized immune system.

-

-

Tumor Implantation:

-

Resuspend the MDA-MB-231 cells in a suitable matrix, such as Matrigel, to support initial tumor growth.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

-

Treatment and Monitoring:

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).

-

Administer this compound orally at a specified dose and schedule.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for various endpoints, including tumor weight, histology, and infiltration of different immune cell populations by immunohistochemistry or flow cytometry.

-

Collect blood and spleen samples to assess systemic immune responses.

-

Clinical Development

This compound is currently being evaluated in a Phase I/Ib, open-label, multi-center clinical trial (NCT03891953).[6] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a single agent and in combination with the anti-PD-1 antibody PDR-001 (spartalizumab) in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), melanoma, and nasopharyngeal carcinoma.[6][8]

Conclusion

This compound represents a novel and promising approach to cancer immunotherapy. By selectively targeting IKZF2 for degradation, it effectively disrupts the immunosuppressive function of Tregs within the tumor microenvironment, unleashing the potential of the patient's own immune system to combat cancer. The preclinical data are encouraging, and the ongoing clinical trial will provide crucial insights into the therapeutic potential of this first-in-class IKZF2 degrader. The continued development of this compound and other molecular glue degraders holds the promise of expanding the arsenal of effective cancer immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 5. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

Nvp-dky709: A Technical Guide to its Modulation of Regulatory T Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental validation, and signaling pathways associated with Nvp-dky709, a selective molecular glue degrader of the transcription factor IKZF2 (Helios). This document provides a comprehensive overview for researchers and professionals in drug development interested in the immunomodulatory properties of this compound, with a focus on its impact on regulatory T cells (Tregs).

Core Mechanism of Action: Selective Degradation of IKZF2

This compound is a first-in-class, orally active small molecule that functions as a "molecular glue." It selectively induces the degradation of Ikaros Family Zinc Finger 2 (IKZF2), a transcription factor critically involved in maintaining the stability and suppressive function of regulatory T cells.[1][2] The degradation of IKZF2 by this compound is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

The mechanism proceeds as follows:

-

Binding to CRBN: this compound first binds to the CRBN, a substrate receptor of the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex.[1]

-

Ternary Complex Formation: This binding event alters the conformation of CRBN, creating a novel protein surface that is recognized by IKZF2. This results in the formation of a stable ternary complex consisting of CRBN, this compound, and IKZF2.[1][5]

-

Ubiquitination and Proteasomal Degradation: The recruitment of IKZF2 to the E3 ligase complex leads to its polyubiquitination. This marks IKZF2 for degradation by the 26S proteasome.

A key feature of this compound is its selectivity for IKZF2, sparing other Ikaros family members such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][6] This selectivity is attributed to the specific molecular interactions within the ternary complex.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| IKZF2 Degradation | |||

| DC50 | 4 nM | Jurkat cells | [3] |

| Dmax | 53% | Jurkat cells | [3] |

| IKZF4 Degradation | |||

| DC50 | 13 nM | Not Specified | [3] |

| SALL4 Degradation | |||

| DC50 | 2 nM | Not Specified | [3] |

| CRBN Binding | |||

| IC50 | 0.130 µM | Not Specified | [7] |

| Binding Affinity (SPR) | |||

| Kd (IKZF2 ZF2) | 4.2 µM | DDB1:CRBN:DKY-709 complex | [7] |

| Kd (IKZF2 ZF2-3) | 0.19 µM | DDB1:CRBN:DKY-709 complex | [7] |

| Kd (IKZF2 ZF1-4) | 0.56 µM | DDB1:CRBN:DKY-709 complex | [7] |

| Functional Effects | |||

| IL-2 Concentration Increase | Dose-dependent (0.001-1 µM) | Phytohemagglutinin-treated Jurkat cells | [3] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Parameter | Value | Route of Administration | Reference(s) |

| Mouse | [7] | |||

| Clearance (CL) | 18 mL/min·kg | Oral | [7] | |

| Half-life (t½) | 2.8 h | Oral | [7] | |

| Maximum Concentration (Cmax) | 482 ng/mL | Oral | [7] | |

| Oral Bioavailability (BA) | 53% | Oral | [7] | |

| Cynomolgus Monkey | [7] | |||

| Clearance (CL) | 26 mL/min·kg | Oral | [7] | |

| Half-life (t½) | 5.7 h | Oral | [7] | |

| Maximum Concentration (Cmax) | 41 ng/mL | Oral | [7] | |

| Oral Bioavailability (BA) | 85% | Oral | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on regulatory T cells.

IKZF2 Degradation Assay in Jurkat Cells

This protocol describes the methodology for quantifying the degradation of IKZF2 in a cellular context.

Objective: To determine the dose-dependent degradation of IKZF2 by this compound.

Materials:

-

Jurkat cells

-

This compound

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies: Primary anti-IKZF2, primary anti-GAPDH (loading control), and corresponding secondary antibodies

-

Western blot equipment and reagents

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed Jurkat cells at an appropriate density in multi-well plates. Treat the cells with increasing concentrations of this compound (e.g., 0.001 µM to 1 µM) or DMSO vehicle control for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: After treatment, harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against IKZF2 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF2 band intensity to the loading control. Calculate the percentage of IKZF2 degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% of the protein is degraded) can be determined by fitting the data to a dose-response curve.

Regulatory T Cell (Treg) Suppression Assay

This assay evaluates the functional consequence of IKZF2 degradation on the suppressive capacity of Tregs.

Objective: To assess the ability of this compound to inhibit Treg-mediated suppression of effector T cell (Teff) proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Treg isolation kit (e.g., CD4+CD25+CD127dim/-)

-

Effector T cells (Teffs), typically CD4+CD25- or CD8+ T cells, isolated from PBMCs

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

T cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)

-

This compound

-

DMSO (vehicle control)

-

Complete RPMI medium

-

Flow cytometer

Procedure:

-

Cell Isolation: Isolate Tregs and Teffs from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Teff Labeling: Label the Teffs with a cell proliferation dye according to the manufacturer's instructions.

-

Co-culture Setup:

-

In a 96-well round-bottom plate, co-culture the labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).

-

Include control wells with Teffs alone (no Tregs) to measure maximal proliferation and unstimulated Teffs as a negative control.

-

-

Treatment: Add this compound or DMSO vehicle to the co-culture wells at the desired concentrations.

-

Stimulation: Add a T cell activation stimulus to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if necessary.

-

Acquire the samples on a flow cytometer.

-

Analyze the proliferation of the Teff population by measuring the dilution of the proliferation dye.

-

-

Data Analysis: Calculate the percentage of proliferating Teffs in each condition. The suppression of Teff proliferation by Tregs is calculated as: [1 - (% proliferation with Tregs / % proliferation without Tregs)] x 100. The effect of this compound is determined by the reduction in this suppression.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human tumor cell line (e.g., a breast cancer cell line)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 100 mg/kg, daily for 28 days).[6] Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration of the study.

-

Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, the tumors can be excised and weighed. Statistical analysis can be performed to compare the tumor growth between the this compound-treated and control groups. Immunohistochemistry can be performed on the excised tumors to assess the degradation of IKZF2 and changes in the tumor microenvironment.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Mechanism of action of this compound.

References

- 1. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]

- 4. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

NVP-DKY709: A Technical Guide to a First-in-Class IKZF2 Molecular Glue Degrader for Cancer Immunotherapy

Executive Summary

NVP-DKY709 is a first-in-class, orally bioavailable, and selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2] Developed by Novartis, this compound represents a novel approach to cancer immunotherapy by targeting the stability and function of regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[3][4] this compound redirects the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to selectively induce the ubiquitination and subsequent proteasomal degradation of IKZF2.[5][6] This targeted degradation of IKZF2 in Tregs mitigates their suppressive activity, thereby enhancing the effector T cell response against tumors.[3] Preclinical studies have demonstrated the potent and selective degradation of IKZF2, leading to anti-tumor activity in vivo.[1] A Phase I/Ib clinical trial (NCT03891953) has been initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[7]

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a recruitment-guided medicinal chemistry campaign aimed at redirecting the degradation selectivity of known CRBN binders away from Ikaros (IKZF1) and Aiolos (IKZF3) towards IKZF2 (Helios).[3][5] This effort was driven by the understanding that IKZF2 is a key transcription factor for maintaining the stability and suppressive function of regulatory T cells (Tregs).[3][4]

The optimization of a pomalidomide analog led to the identification of this compound as a potent and selective IKZF2 degrader.[8] Structural biology played a crucial role in understanding the selective targeting of IKZF2. X-ray crystallography of the DDB1:CRBN:this compound:IKZF2 ternary complex revealed the molecular basis for the specific recognition and recruitment of IKZF2 to the CRBN E3 ligase complex.[1][3]

Mechanism of Action

This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[9] In this case, this compound binds to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, and alters its surface to create a neomorphic interface that is recognized by IKZF2.[5] This induced proximity leads to the polyubiquitination of IKZF2 by the E3 ligase, marking it for degradation by the proteasome.[5]

A key feature of this compound is its selectivity for IKZF2 over other Ikaros family members, IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2] This selectivity is critical, as the degradation of IKZF1 and IKZF3 is associated with hematological toxicities.

Preclinical Pharmacology

In Vitro Activity

This compound demonstrates potent and selective degradation of IKZF2 in cellular assays.[6] The key quantitative data are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| IKZF2 Degradation (DC50) | Jurkat | 4 nM | [6] |

| IKZF4 Degradation (DC50) | - | 13 nM | |

| SALL4 Degradation (DC50) | - | 2 nM | |

| CRBN Binding (IC50) | - | 0.130 µM | [10] |

| IKZF2-ZF2 Binding to DDB1:CRBN:DKY-709 (Kd) | - | 4.2 µM | [10] |

| IKZF2-ZF2-3 Binding to DDB1:CRBN:DKY-709 (Kd) | - | 0.19 µM | [10] |

| IKZF2-ZF1-4 Binding to DDB1:CRBN:DKY-709 (Kd) | - | 0.56 µM | [10] |

-

DC50 : Half-maximal degradation concentration.

-

IC50 : Half-maximal inhibitory concentration.

-

Kd : Dissociation constant.

In Jurkat T cells, treatment with this compound leads to a dose-dependent increase in the secretion of Interleukin-2 (IL-2), a cytokine crucial for T cell activation and proliferation. Furthermore, this compound has been shown to reduce the suppressive activity of human Treg cells and rescue cytokine production in exhausted T-effector cells.[3]

In Vivo Activity and Pharmacokinetics

The in vivo efficacy of this compound has been evaluated in a mouse xenograft model using MDA-MB-231 breast cancer cells in humanized mice.[1][4] Oral administration of this compound resulted in delayed tumor growth, an effect comparable to that of an anti-PD-1 antibody.[1] This anti-tumor activity was associated with robust degradation of IKZF2 in both tumor-infiltrating and peripheral blood Treg cells.[1]

Pharmacokinetic studies in mice and cynomolgus monkeys have demonstrated that this compound is orally bioavailable with a favorable pharmacokinetic profile.[10]

| Species | Dose (IV/PO) | CL (mL/min·kg) | t1/2 (h) | Cmax (ng/mL) | Oral BA (%) | Reference |

| Mouse | 2 mg/kg / 3 mg/kg | 18 | 2.8 | 482 | 53 | [10] |

| Cynomolgus Monkey | 0.3 mg/kg / 1.0 mg/kg | 26 | 5.7 | 41 | 85 | [10] |

-

CL : Clearance.

-

t1/2 : Half-life.

-

Cmax : Maximum plasma concentration. |* Oral BA : Oral bioavailability.

Clinical Development

A Phase I/Ib, open-label, multi-center clinical trial (NCT03891953) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001) in patients with advanced solid tumors.[7][11] The study includes dose-escalation and dose-expansion cohorts.[7] While the trial is active, the development of this compound has been reported as discontinued.[3]

Experimental Protocols

IL-2 Secretion Assay in Jurkat Cells

-

Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (DMSO).

-

Stimulation: Concurrently, stimulate the cells with Phytohemagglutinin (PHA) at a final concentration of 1 µg/mL to induce T cell activation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

In Vitro Treg Suppression Assay

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from PBMCs by negative selection using a magnetic-activated cell sorting (MACS) kit.

-

From the CD4+ T cell population, isolate regulatory T cells (Tregs; CD4+CD25+CD127lo) and responder T cells (Tresp; CD4+CD25-) by fluorescence-activated cell sorting (FACS).

-

-

Tresp Labeling: Label the Tresp cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol.

-

Co-culture Setup:

-

In a 96-well round-bottom plate, co-culture the CFSE-labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Tresp:Treg).

-

Add anti-CD3/CD28 beads to stimulate T cell proliferation.

-

Treat the co-cultures with this compound or vehicle control.

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Proliferation Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye.

-

Analyze the proliferation of the Tresp cells (CD4+CFSE+) by flow cytometry. The dilution of the CFSE dye corresponds to cell division.

-

Calculate the percentage of suppression based on the proliferation of Tresp cells in the presence versus the absence of Tregs.

-

In Vivo Mouse Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells to generate a humanized immune system.[10]

-

Tumor Implantation: Subcutaneously implant MDA-MB-231 human breast cancer cells into the flank of the humanized mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Dosing: Administer this compound orally at a specified dose (e.g., 100 mg/kg) and schedule (e.g., daily) for a defined period (e.g., 28 days). Include a vehicle control group and potentially a positive control group (e.g., anti-PD-1 antibody).

-

Efficacy Evaluation: Measure tumor volume regularly throughout the study. At the end of the study, excise the tumors and record their weights.

-

Pharmacodynamic Analysis: Collect blood and tumor tissue samples to assess the degradation of IKZF2 in Treg cells by methods such as flow cytometry or western blotting. Analyze changes in immune cell populations within the tumor microenvironment.

Conclusion

This compound is a pioneering example of a selective IKZF2 molecular glue degrader with a clear rationale for its use in cancer immunotherapy. Its ability to specifically target and degrade Helios in regulatory T cells offers a promising strategy to overcome immune suppression within the tumor microenvironment. The preclinical data demonstrate its potential as a potent anti-cancer agent. While its clinical development has been discontinued, the discovery and characterization of this compound provide a valuable blueprint for the development of future molecular glue degraders targeting previously "undruggable" proteins for therapeutic benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Regulatory T Cells Suppress Effector T Cell Proliferation by Limiting Division Destiny [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. | BioWorld [bioworld.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 9. Molecular glue - Wikipedia [en.wikipedia.org]

- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 11. axonmedchem.com [axonmedchem.com]

Preclinical Profile of NVP-DKY709: A Selective IKZF2 Degrader for Solid Tumor Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for NVP-DKY709, a first-in-class, orally bioavailable, selective molecular glue degrader of the Ikaros family zinc finger 2 (IKZF2) transcription factor, also known as Helios. This compound is under investigation as a potential immunomodulatory agent for the treatment of solid tumors. This document details the mechanism of action, key preclinical findings, and experimental methodologies based on publicly available data.

Mechanism of Action: Targeting Treg-Mediated Immune Suppression

This compound exerts its anti-tumor activity by selectively targeting IKZF2 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] IKZF2 is a critical transcription factor for the stability and suppressive function of regulatory T cells (Tregs), which are key mediators of immune evasion in the tumor microenvironment.[3][4]

By inducing the degradation of IKZF2, this compound diminishes the suppressive capacity of Tregs.[3][4] This leads to an enhanced anti-tumor immune response, characterized by increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and a rescued effector T cell function.[3][4]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity and Properties

| Parameter | Value | Species/System | Reference |

| Target Degradation | |||

| IKZF2 DC₅₀ | 4 nM | [1] | |

| IKZF4 DC₅₀ | 13 nM | [1] | |

| SALL4 DC₅₀ | 2 nM | [1] | |

| IKZF1, IKZF3, IKZF5 | No significant degradation | Jurkat cells | [1] |

| CRBN Binding & Ternary Complex | |||

| CRBN IC₅₀ | 0.130 µM | [3] | |

| SPR Binding Affinity (Kd) to DDB1:CRBN:DKY-709 complex: | |||

| - IKZF2 (ZF2) | 4.2 µM | [3] | |

| - IKZF2 (ZF2-3) | 0.19 µM | [3] | |

| - IKZF2 (ZF1-4) | 0.56 µM | [3] | |

| Physicochemical Properties | |||

| Solubility | 0.26 (units not specified) | [3] | |

| MDCK Permeability (Papp A-B) | 18.2 x 10⁻⁶ cm/s | [3] |

Table 2: In Vivo Pharmacokinetics

| Parameter | Mouse | Cynomolgus Monkey | Reference |

| Clearance (CL) | 18 mL/min/kg | 26 mL/min/kg | [3] |

| Half-life (t₁/₂) | 2.8 h | 5.7 h | [3] |

| Max Concentration (Cₘₐₓ) | 482 ng/mL | 41 ng/mL | [3] |

| Oral Bioavailability (BA) | 53% | 85% | [3] |

Key Preclinical Experiments and Methodologies

In Vitro Treg Suppression Assay

This assay evaluates the ability of this compound to inhibit the suppressive function of Tregs on effector T cells (Teffs).

Experimental Workflow:

Protocol Summary:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are used to isolate regulatory T cells (typically CD4+CD25+ or CD4+CD25+CD127-) and effector T cells (typically CD4+CD25-).

-

Teff Cell Labeling: Teffs are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), which allows for the monitoring of cell division.

-

Co-culture: Labeled Teffs are co-cultured with Tregs at various ratios in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies).

-

Treatment: The co-cultures are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated for a period of 3 to 5 days to allow for Teff proliferation.

-

Analysis: Teff proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye. Reduced Treg suppression is indicated by increased Teff proliferation in the this compound-treated groups. Supernatants can also be collected to measure cytokine levels, such as IL-2, by ELISA or other immunoassays.

In Vivo Solid Tumor Xenograft Model

The efficacy of this compound in delaying tumor growth was evaluated in a humanized mouse model bearing a solid tumor.

Experimental Workflow:

Protocol Summary:

-

Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.

-

Tumor Cell Implantation: Human solid tumor cells, such as the breast cancer cell line MDA-MB-231, are implanted subcutaneously or orthotopically into the mice.[3]

-

Humanization: To study the effects on the human immune system, mice are reconstituted with human immune cells, typically by injection of human PBMCs.

-

Tumor Establishment: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and dosed orally with this compound (e.g., 100 mg/kg), a vehicle control, or a positive control such as an anti-PD-1 antibody.[3]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and peripheral blood may be collected for pharmacodynamic analysis, such as measuring IKZF2 degradation in Tregs and assessing changes in immune cell populations. The primary endpoint is the delay in tumor growth in the this compound-treated group compared to the control group.

Conclusion

The preclinical data for this compound demonstrate its potential as a novel cancer immunotherapy agent. By selectively degrading IKZF2, this compound effectively modulates the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor immunity and delayed tumor growth in preclinical models. Its favorable oral pharmacokinetic profile further supports its clinical development. A Phase I clinical trial (NCT03891953) is currently evaluating the safety and efficacy of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 inhibitor.[3]

References

- 1. (Open Access) Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy. (2023) | Simone Bonazzi | 58 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NVP-DKY709 in Jurkat Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the in vitro activity of NVP-DKY709, a selective molecular glue degrader of the transcription factor IKZF2 (Helios), in Jurkat T cells.

This compound operates by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This binding event induces a conformational change in CRBN, creating a novel binding surface for IKZF2. This ternary complex formation (this compound-CRBN-IKZF2) leads to the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][2] Notably, this compound selectively degrades IKZF2, sparing other Ikaros family members like IKZF1 and IKZF3.[1][2][3][4][5] In Jurkat cells, a human T-lymphocyte cell line, this degradation of IKZF2 results in a dose-dependent increase in Interleukin-2 (IL-2) secretion upon T-cell activation.[1][6][7]

Data Presentation

Table 1: In Vitro Activity of this compound in Jurkat Cells

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IKZF2 Degradation | ||||

| DC₅₀ | 4 nM | Jurkat | 16-hour treatment | [1][7][8] |

| Dₘₐₓ | 53% | Jurkat | 16-hour treatment | [1][7] |

| Effective Concentration | 2.5 µM | Jurkat | 16-hour treatment for significant IKZF2 downregulation | [1][7] |

| IL-2 Secretion | ||||

| Concentration Range | 0.001 - 1 µM | Jurkat | 24-hour treatment with Phytohemagglutinin (PHA) co-stimulation | [1][7] |

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for IKZF2 degradation assay.

Experimental Protocols

Protocol 1: Jurkat Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing Jurkat, Clone E6-1 (ATCC TIB-152) cells.

Materials:

-

RPMI-1640 Medium (e.g., Gibco Cat# 11875093)

-

Fetal Bovine Serum (FBS), Heat-Inactivated (e.g., Gibco Cat# 10082147)

-

Penicillin-Streptomycin (100X) (e.g., Gibco Cat# 15140122)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco Cat# 10010023)

-

Trypan Blue Stain (0.4%) (e.g., Thermo Fisher Scientific Cat# T10282)

-

T-25 and T-75 culture flasks

-

15 mL and 50 mL conical tubes

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO₂)

-

Biosafety cabinet

-

Centrifuge

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1X Penicillin-Streptomycin.

-

Cell Thawing:

-

Rapidly thaw a cryovial of Jurkat cells in a 37°C water bath.

-

Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150-250 x g for 5-7 minutes.[6]

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 flask.

-

Incubate at 37°C with 5% CO₂.

-

-

Cell Maintenance and Passaging:

-

Jurkat cells grow in suspension. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.[3][6] Do not exceed 3 x 10⁶ cells/mL.[2][6]

-

To passage, determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new culture flask with fresh complete growth medium.

-

Typically, subculture every 2 to 3 days.[6]

-

Protocol 2: IKZF2 Degradation Assay in Jurkat Cells via Western Blot

This protocol details the procedure to measure the degradation of IKZF2 in Jurkat cells following treatment with this compound.

Materials:

-

Jurkat cells in logarithmic growth phase

-

This compound (lyophilized powder)[8]

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific Cat# 89900)

-

Protease and Phosphatase Inhibitor Cocktail (100X) (e.g., Thermo Fisher Scientific Cat# 78440)

-

BCA Protein Assay Kit (e.g., Thermo Fisher Scientific Cat# 23225)

-

Laemmli Sample Buffer (4X) (e.g., Bio-Rad Cat# 1610747)

-

Precast polyacrylamide gels (e.g., Bio-Rad 4-20% Mini-PROTEAN TGX Gels)

-

PVDF membrane (e.g., Millipore Immobilon-P)

-

Tris-Glycine Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Anti-IKZF2/Helios Antibody

-

Loading Control Antibody: Anti-β-Actin or Anti-GAPDH Antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent HRP Substrate (e.g., Thermo Fisher Scientific SuperSignal West Pico)

-

Imaging system (e.g., Bio-Rad ChemiDoc)

Procedure:

-

This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by reconstituting the lyophilized powder in DMSO.[8] Store aliquots at -20°C.[8]

-

Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Compound Treatment:

-

Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.[1][7]

-

Cell Lysis:

-

Transfer the cell suspension to microcentrifuge tubes and pellet the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in 50-100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Perform SDS-PAGE to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-IKZF2 antibody overnight at 4°C, followed by incubation with the loading control antibody.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the IKZF2 band intensity to the loading control.

-

Protocol 3: IL-2 Secretion Assay in Jurkat Cells

This protocol describes how to measure the effect of this compound on IL-2 secretion from activated Jurkat cells using an ELISA-based method.

Materials:

-

Jurkat cells in logarithmic growth phase

-

This compound

-

DMSO

-

Phytohemagglutinin (PHA-L) (e.g., Sigma-Aldrich Cat# L2769)

-

96-well flat-bottom cell culture plates

-

Human IL-2 ELISA Kit (e.g., R&D Systems Human IL-2 DuoSet ELISA, DY202)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁵ cells per well in a 96-well plate in 100 µL of complete growth medium.[9]

-

Compound Treatment:

-

Cell Stimulation:

-

Immediately after adding this compound, stimulate the cells by adding PHA to a final concentration of 1-5 µg/mL.[9]

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][7]

-

Supernatant Collection:

-

Centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant for IL-2 measurement. The supernatant can be stored at -80°C if not used immediately.

-

-

IL-2 ELISA:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

This typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate solution, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the recombinant IL-2 standards.

-

Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.

-

Plot the IL-2 concentration as a function of the this compound concentration.

-

References

- 1. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Mastering Jurkat Cell Culture and Gene Editing: A Comprehensive Guide - DEV Community [dev.to]

- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]

- 5. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jurkat Cell Line - Creative Biogene [creative-biogene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Cell Signaling Technology [cellsignal.com]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for Western Blot Analysis of IKZF2 Degradation Induced by Nvp-dky709

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to assess the degradation of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios, following treatment with the selective molecular glue degrader, Nvp-dky709.

Introduction

IKZF2 is a transcription factor crucial for the function and stability of regulatory T cells (Tregs), which play a significant role in immune suppression.[1][2] Malignant tumors can evade the immune system by recruiting these immunosuppressive Tregs.[1][3] this compound is a first-in-class, orally active, and selective molecular glue degrader that targets IKZF2.[4][5][6] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, which then recruits IKZF2 for ubiquitination and subsequent proteasomal degradation.[4][5] This targeted degradation of IKZF2 in Tregs can reduce their suppressive activity, thereby enhancing anti-tumor immune responses.[1][3] Western blotting is a fundamental technique to qualitatively and quantitatively assess the extent of this compound-induced IKZF2 degradation in cell lysates.

Mechanism of Action of this compound

This compound acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor CRBN and IKZF2. This ternary complex formation facilitates the transfer of ubiquitin molecules to IKZF2, marking it for degradation by the 26S proteasome. Notably, this compound is highly selective for IKZF2, sparing other Ikaros family members like IKZF1 and IKZF3 from degradation.[1][5][6]

Caption: Mechanism of this compound-induced IKZF2 degradation.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in inducing IKZF2 degradation across different cell lines.

| Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Jurkat | 4 | 53 | [4] |

| Jurkat | 11 | 69 | [7] |

| Human primary CD25-enriched T cells | 11 | 89 | [7] |

| Human primary CD25-enriched FOXP3+ CD4 T cells | 12 | 73 | [8] |

Table 1: In vitro degradation potency (DC50) and maximal degradation (Dmax) of this compound on IKZF2.

| Target Protein | DC50 (nM) | Dmax (%) | Reference |

| IKZF2 | 4 | 53 | [4] |

| IKZF4 | 13 | 21 | [4][7] |

| SALL4 | 2 | 55 | [4][7] |

Table 2: Degradation selectivity of this compound for IKZF2 and other proteins.

Experimental Protocol: Western Blot for IKZF2 Degradation

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect IKZF2 levels.

References

- 1. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene - IKZF2 [maayanlab.cloud]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]

- 8. Development of PVTX-405 as a potent and highly selective molecular glue degrader of IKZF2 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NVP-DKY709 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NVP-DKY709, a first-in-class, orally active, and selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2 or Helios), in mouse models of cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively targeting IKZF2 for degradation.[1][2] It acts as a "molecular glue," bringing together the Cereblon (CRBN) E3 ubiquitin ligase complex and IKZF2.[2][3] This proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2.[4] The degradation of IKZF2, a key transcription factor for regulatory T cell (Treg) function and stability, leads to a reduction in their immunosuppressive activity within the tumor microenvironment.[5][6][7] This, in turn, enhances the anti-tumor immune response by promoting the activity of effector T cells.[4][6] Notably, this compound is highly selective for IKZF2, sparing other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos) from degradation.[2][7]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced IKZF2 degradation and immune modulation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IKZF2 Degradation (DC50) | Jurkat cells | 4 nM | [1] |

| IKZF4 Degradation (DC50) | Jurkat cells | 13 nM | [1] |

| SALL4 Degradation (DC50) | Jurkat cells | 2 nM | [1] |

| IL-2 Concentration Increase | Phytohemagglutinin-treated Jurkat cells | Dose-dependent (0.001-1 µM) | [1] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (IV | PO) | CL (mL/min·kg) | t½ (h) | Cmax (ng/mL) | Oral BA (%) | Reference |

| Mouse | 2 mg/kg | 3 mg/kg | 18 | 2.8 | 482 | 53 | [5] |

| Cynomolgus Monkey | 0.3 mg/kg | 1.0 mg/kg | 26 | 5.7 | 41 | 89 | [1][5] |

Experimental Protocols

This section provides a detailed protocol for the oral administration of this compound to a mouse model of breast cancer, based on published studies.[1][2]

Animal Model

-

Model: MDA-MB-231 human breast cancer xenograft model in mice with a humanized immune system (hematopoietic stem cell-derived).[1]

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Oral gavage needles

-

Standard animal housing and handling equipment

Preparation of this compound Formulation

-

Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.[8] This can be stored at -20°C for up to one month or -80°C for up to six months.[1]

-

Working Solution: For a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly to ensure a clear solution.[1] This protocol yields a final concentration of 1 mg/mL. The volume should be scaled according to the number of animals and the required dosage.

Alternative formulations can be prepared using PEG300, Tween-80, and saline, or SBE-β-CD in saline, depending on experimental requirements.[1][2]

Administration Protocol

-

Route of Administration: Oral gavage (p.o.).[1]

-

Frequency: Daily.[2]

-

Procedure:

-

Calculate the required volume of the this compound working solution for each mouse based on its body weight.

-

Administer the calculated volume via oral gavage.

-

Monitor the animals daily for any signs of toxicity or adverse effects.

-

Tumor growth can be monitored by caliper measurements.

-

At the end of the study, blood and tumor tissue can be collected for analysis of IKZF2 degradation and other biomarkers (e.g., FOXP3, CD25).[1]

-

Experimental Workflow Diagram

Caption: A typical workflow for evaluating this compound in a mouse cancer model.

Expected Outcomes

Based on preclinical studies, administration of this compound at 100 mg/kg is expected to result in:

-

Robust degradation of IKZF2 in both tumor-infiltrating and peripheral blood Treg cells.[1][8]

-

Reduced tumor growth, comparable to that achieved with anti-PD-1 antibodies.[2]

-

Decreased expression of key Treg fitness biomarkers, FOXP3 and CD25, in tumor-infiltrating Treg cells.[1][8]

These application notes are intended for research purposes only and are not for human use.[1][2] Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. New immunotherapy-enhancing drug making its way to the clinic | New Discoveries [damonrunyon.org]

- 5. | BioWorld [bioworld.com]

- 6. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Preparation of NVP-DKY709 Stock Solution in DMSO

Introduction

NVP-DKY709 is a first-in-class, orally active, and selective molecular glue degrader that targets the Ikaros family zinc finger 2 (IKZF2), also known as Helios.[1][2][3] It operates by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the recruitment and subsequent proteasomal degradation of IKZF2.[4][5] Notably, this compound spares other Ikaros family members such as IKZF1 and IKZF3 from degradation.[5][6][7] The IKZF2 transcription factor is critical for maintaining the function and stability of regulatory T cells (Tregs), which can suppress anti-tumor immune responses.[1][4][8][9] By degrading IKZF2, this compound reduces the suppressive activity of Tregs, thereby enhancing the body's immune response against malignant tumors.[8][9] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for research purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₇N₃O₃ | [1][2][4][10] |

| Molecular Weight | 417.50 g/mol | [1][2][4][11] |

| CAS Number | 2291360-73-9 | [1][2][4] |

| Appearance | White to off-white or light yellow solid powder | [1][2] |

| Solubility in DMSO | ≥ 10 mg/mL; up to 16.67 mg/mL (39.93 mM) | [2][4][11] |

Mechanism of Action: IKZF2 Degradation Pathway

This compound functions as a molecular glue to induce the degradation of IKZF2. The compound binds to the CRBN E3 ligase complex, altering its surface to recognize IKZF2 as a new substrate. This leads to the ubiquitination and subsequent degradation of IKZF2 by the proteasome, ultimately reducing the immunosuppressive function of Treg cells.

Experimental Protocols

Materials and Equipment

-

This compound solid powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Bath sonicator or water bath (for warming)

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

-

Preparation: Before starting, ensure the this compound powder has equilibrated to room temperature to prevent condensation.

-

Weighing: Accurately weigh 5 mg of this compound powder and transfer it to a sterile vial.

-

Calculation of DMSO Volume:

-

Molecular Weight (MW) of this compound = 417.5 g/mol

-

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

-

Volume (L) = 0.005 g / (0.010 mol/L * 417.5 g/mol ) = 0.0011976 L

-

Volume (µL) = 1197.6 µL (or 1.20 mL)[4]

-

-

Dissolution: Add 1.20 mL of high-quality DMSO to the vial containing the this compound powder.[4]

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a bath sonicator or warm it in a water bath at up to 60°C for 5-10 minutes to aid dissolution.[2][11] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4]

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][11]

Stock Solution Calculation Quick Reference

To facilitate the preparation of various stock concentrations, the following table provides the required volume of DMSO for different starting masses of this compound.

| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |

| 1 mM | 2.395 mL | 11.976 mL | 23.952 mL |

| 5 mM | 0.479 mL | 2.395 mL | 4.790 mL |

| 10 mM | 0.240 mL | 1.198 mL | 2.395 mL |

| Table adapted from MedchemExpress and calculated based on a molecular weight of 417.50 g/mol .[2][11] |

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | References |

| Solid Powder | -20°C | 3 years | [1][2] |

| 4°C | 2 years | [1] | |

| In DMSO | -20°C | 1 month | [2][11] |

| -80°C | 6 months | [2][11] |

Note: Always use freshly prepared working solutions for in vivo experiments on the day of use.[2] It is recommended to avoid repeated freeze-thaw cycles of the DMSO stock solution.[4]

References

- 1. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Chemietek [chemietek.com]

- 4. This compound | Cell Signaling Technology [cellsignal.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. | BioWorld [bioworld.com]

- 9. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for In Vivo Oral Formulation of NVP-DKY709

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of NVP-DKY709, a selective IKZF2 molecular glue degrader, for oral gavage administration in preclinical research. The information is compiled to assist in the consistent and effective delivery of this compound in animal models.

Introduction to this compound

This compound is a first-in-class, orally active, and selective molecular glue degrader that targets the Ikaros family zinc finger protein 2 (IKZF2 or Helios) for degradation via the cereblon (CRBN) E3 ligase complex.[1][2][3] IKZF2 is a critical transcription factor for the maintenance and function of regulatory T cells (Tregs), which play a significant role in suppressing anti-tumor immunity.[1][4] By selectively degrading IKZF2, this compound can reduce the suppressive activity of Tregs and enhance anti-tumor immune responses.[4] It is currently being investigated in clinical trials for the treatment of solid tumors.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Weight | 417.5 g/mol | [1] |

| Molecular Formula | C25H27N3O3 | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO at 10 mg/mL | [1] |

| Storage (Lyophilized) | -20°C, desiccated for up to 24 months | [1] |

| Storage (in DMSO) | -20°C for up to 3 months | [1] |

Pharmacokinetic Profile

Preclinical studies in mice and cynomolgus monkeys have demonstrated favorable pharmacokinetic properties for this compound, supporting its oral administration.

| Species | Dose (IV | PO) | CL (mL/min·kg) | t½ (h) | Cmax (ng/mL) | Oral BA (%) | Source |

| Mouse | 2 mg/kg | 3 mg/kg | 18 | 2.8 | 482 | 53% | [5][6] |

| Cynomolgus Monkey | 0.3 mg/kg | 1.0 mg/kg | 26 | 5.7 | 41 | 85% | [5] |

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in promoting the degradation of IKZF2.

Caption: Mechanism of this compound-mediated IKZF2 degradation.

Recommended In Vivo Formulation Protocols

Several formulations have been successfully used for the oral administration of this compound in preclinical models. The choice of formulation may depend on the required dose, study duration, and animal model. It is recommended to prepare fresh formulations for each day of dosing.

Formulation 1: PEG300, Tween-80, and Saline

This formulation is suitable for achieving a clear solution at a concentration of at least 1 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

-

In a sterile tube, add 10% of the final volume from the 10 mg/mL this compound stock solution in DMSO.

-

Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.

-

Add 5% of the final volume of Tween-80 and mix until a homogenous solution is formed.

-

Add 45% of the final volume of sterile saline to reach the final desired concentration and volume.

-

Vortex the final solution thoroughly before administration.

Formulation 2: SBE-β-CD in Saline

This formulation utilizes sulfobutylether-beta-cyclodextrin (SBE-β-CD) as a solubilizing agent to create a clear solution.

Materials:

-

This compound powder